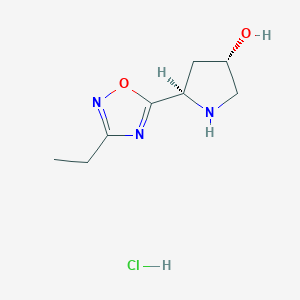
Hexan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexan-3-amine hydrochloride is a chemical compound with the molecular formula C6H16ClN . It is also known by several other names, including 3-Hexanamine hydrochloride .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the use of hexamethylenetetramine, a versatile reagent in organic synthesis . This reagent plays a significant role in modern organic synthesis and has been used in various reactions over the past decades .Molecular Structure Analysis
The molecular structure of this compound consists of a hexane chain with an amine group at the third carbon and a hydrochloride group attached to the nitrogen of the amine .Chemical Reactions Analysis
Amines, including Hexan-3-amine, can undergo various chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Applications De Recherche Scientifique
Enzyme Activity Buffering
Mixtures of tridodecylamine and its hydrochloride dissolved in solvents like hexane have been used as acid-base buffers for suspended immobilized enzymes, like subtilisin Carlsberg. This approach effectively maintains the enzyme's ionization state, crucial for catalytic activity (Harper, Moore, & Halling, 2000).
Reactivity with Model Nucleophiles
Hexane-1,3-sultone's reactivity with model nucleophiles, including butylamine and diethylamine, has been studied to understand its chemical selectivity and skin sensitization potency. This research helps elucidate the interactions of such compounds with protein amino acid residues (Meschkat, Barratt, & Lepoittevin, 2001).
Nucleophilic Fragmentation Studies
The reactivity and fragmentation of 1-Aza-bicyclo[2.2.0]hexane under various conditions have been explored, providing insights into the strain and bond weakening in bicyclic amines. This research offers a deeper understanding of the unusual reactivity of such compounds (Grob & Krasnobajew, 1964).
Hydrodenitrogenation Catalyst Research
Hexylamines have been studied as substrates in hydrodenitrogenation (HDN) over sulfided NiMo/γ-Al2O3 catalysts. Understanding the conversion mechanisms and product selectivities of hexylamines in HDN processes contributes to advancements in catalytic research (Zhao, Kukula, & Prins, 2004).
Ligand Design for Metal Complexes
Research into hexadentate (N3O3) amine phenol ligands for group 13 metals like aluminum, gallium, and indium has led to the development of highly flexible chelating agents. These agents are pivotal in the synthesis of metal complexes with various applications in chemistry and material science (Liu et al., 1993).
Solvent Impact on Chemical Reactions
The impact of solvent structure on organic reaction outcomes, specifically involving hexan-1-amine, has been studied in ionic liquid/acetonitrile mixtures. Such research is critical in understanding how solvents influence the rate and outcome of chemical reactions (Keaveney et al., 2016).
Synthesis and Characterization Techniques
Methods for synthesizing various amines, including the isolation of pure hydrochloride salts, have been developed and refined. These methods are significant in producing specific amine compounds for research and industrial applications (Bestmann & Wölfel, 1984).
Analyse Biochimique
Cellular Effects
The cellular effects of Hexan-3-amine hydrochloride are not well-documented. Amines can influence cell function in several ways. For instance, biogenic amines like agmatine can arrest proliferation in cell lines by depleting intracellular polyamine levels
Metabolic Pathways
Amines can be involved in a variety of metabolic pathways, including those related to amino acid metabolism
Propriétés
IUPAC Name |
hexan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-3-5-6(7)4-2;/h6H,3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPOQLARFLBTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76716-22-8 |
Source


|
| Record name | hexan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2755439.png)
![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2755447.png)
![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)

![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)


![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)

